molecular formula C14H17NO5S B14013208 (3R)-4-(Benzyloxy)-3-[(ethoxymethanethioyl)amino]-4-oxobutanoic acid

(3R)-4-(Benzyloxy)-3-[(ethoxymethanethioyl)amino]-4-oxobutanoic acid

Cat. No.: B14013208
M. Wt: 311.36 g/mol
InChI Key: AAELUARCWFUHME-LLVKDONJSA-N
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Description

(3R)-4-(Benzyloxy)-3-[(ethoxymethanethioyl)amino]-4-oxobutanoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzyloxy group, an ethoxymethanethioyl group, and a 4-oxobutanoic acid moiety, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-4-(Benzyloxy)-3-[(ethoxymethanethioyl)amino]-4-oxobutanoic acid typically involves multiple steps, including the protection of functional groups, formation of key intermediates, and final deprotection. One common synthetic route involves the following steps:

    Protection of the carboxyl group: The carboxyl group of the starting material is protected using a suitable protecting group such as a methyl or ethyl ester.

    Formation of the benzyloxy intermediate: The protected intermediate is then reacted with benzyl alcohol in the presence of a base to form the benzyloxy intermediate.

    Introduction of the ethoxymethanethioyl group: The benzyloxy intermediate is then reacted with ethoxymethanethioyl chloride in the presence of a base to introduce the ethoxymethanethioyl group.

    Deprotection: The final step involves the removal of the protecting group to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.

Chemical Reactions Analysis

Types of Reactions

(3R)-4-(Benzyloxy)-3-[(ethoxymethanethioyl)amino]-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The benzyloxy and ethoxymethanethioyl groups can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(3R)-4-(Benzyloxy)-3-[(ethoxymethanethioyl)amino]-4-oxobutanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3R)-4-(Benzyloxy)-3-[(ethoxymethanethioyl)amino]-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (3R)-4-(Methoxy)-3-[(ethoxymethanethioyl)amino]-4-oxobutanoic acid
  • (3R)-4-(Benzyloxy)-3-[(methoxymethanethioyl)amino]-4-oxobutanoic acid
  • (3R)-4-(Benzyloxy)-3-[(ethoxymethanethioyl)amino]-4-oxopentanoic acid

Uniqueness

(3R)-4-(Benzyloxy)-3-[(ethoxymethanethioyl)amino]-4-oxobutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for various applications in research and industry.

Properties

Molecular Formula

C14H17NO5S

Molecular Weight

311.36 g/mol

IUPAC Name

(3R)-3-(ethoxycarbothioylamino)-4-oxo-4-phenylmethoxybutanoic acid

InChI

InChI=1S/C14H17NO5S/c1-2-19-14(21)15-11(8-12(16)17)13(18)20-9-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3,(H,15,21)(H,16,17)/t11-/m1/s1

InChI Key

AAELUARCWFUHME-LLVKDONJSA-N

Isomeric SMILES

CCOC(=S)N[C@H](CC(=O)O)C(=O)OCC1=CC=CC=C1

Canonical SMILES

CCOC(=S)NC(CC(=O)O)C(=O)OCC1=CC=CC=C1

Origin of Product

United States

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